Trazodone-d6 Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Internal Standard for Quantitation:

Trazodone-d6 Hydrochloride functions as an internal standard in analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for quantifying Trazodone levels in biological samples []. These techniques separate and measure various compounds within a sample. The internal standard, with a slightly different mass due to the deuterium atoms, allows for accurate measurement of the target drug (Trazodone) by comparing its signal to the known signal of the internal standard. This approach controls for variations in sample preparation, instrument performance, and ionization efficiency, leading to more reliable quantification of Trazodone concentrations [].

Metabolic Studies:

The use of Trazodone-d6 Hydrochloride in metabolic studies helps researchers track the fate of Trazodone in the body. By administering a known dose of the isotopically labeled drug, scientists can differentiate the labeled Trazodone metabolites from naturally occurring, unlabeled molecules within the body []. This allows for a clearer understanding of how the drug is absorbed, metabolized, and eliminated by the body, providing valuable insights into its pharmacokinetic profile.

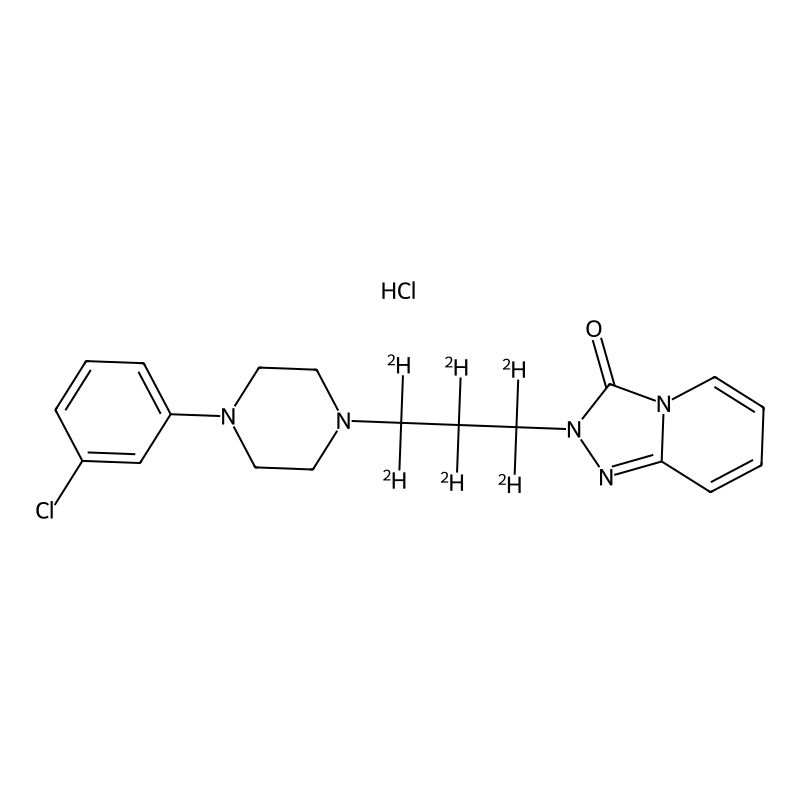

Trazodone-d6 Hydrochloride is a deuterated form of trazodone, an antidepressant primarily used for treating major depressive disorder, insomnia, and anxiety disorders. The chemical formula for trazodone-d6 Hydrochloride is C19H23Cl2N5O, with a molecular weight of approximately 414.36 g/mol. The deuteration (indicated by the "d6") refers to the substitution of six hydrogen atoms with deuterium, a stable isotope of hydrogen, which is often utilized in research to trace metabolic pathways and study drug interactions without altering the compound's pharmacological properties .

- Hydrolysis: In aqueous environments, trazodone-d6 can hydrolyze to form its active metabolites.

- Oxidation: The compound may be oxidized under specific conditions, leading to the formation of different derivatives.

- N-alkylation: Trazodone-d6 can participate in N-alkylation reactions, which may modify its pharmacological profile.

These reactions are essential for understanding the compound's stability and metabolism in biological systems.

Trazodone-d6 Hydrochloride exhibits similar biological activities to trazodone, primarily functioning as a serotonin antagonist and reuptake inhibitor. Its mechanism of action involves:

- Serotonin Receptor Modulation: Trazodone-d6 binds to serotonin receptors (5-HT2A) and inhibits serotonin reuptake, enhancing serotonergic neurotransmission.

- Sedative Effects: Due to its sedative properties, trazodone-d6 is often prescribed for insomnia and anxiety disorders.

The deuterated form allows for precise tracking in pharmacokinetic studies, providing insights into absorption, distribution, metabolism, and excretion.

The synthesis of Trazodone-d6 Hydrochloride generally involves the following steps:

- Deuteration: Starting from the non-deuterated trazodone, hydrogen atoms are replaced with deuterium using deuterated solvents or reagents.

- Hydrochloride Formation: The resulting base is then reacted with hydrochloric acid to form the hydrochloride salt.

- Purification: The final product is purified through recrystallization or chromatography techniques to ensure high purity.

These methods are crucial for producing high-quality trazodone-d6 for research applications.

Trazodone-d6 Hydrochloride has several applications in both clinical and research settings:

- Pharmacokinetic Studies: Used as a reference material in studies examining drug metabolism and interactions.

- Analytical Chemistry: Serves as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy.

- Research on Depression and Anxiety: Provides insights into the mechanisms of action of antidepressants through isotopic labeling.

Interaction studies involving Trazodone-d6 Hydrochloride focus on its pharmacokinetics and potential drug-drug interactions. Key findings include:

- Cytochrome P450 Enzymes: Trazodone-d6 may interact with various cytochrome P450 enzymes, affecting the metabolism of co-administered drugs.

- Serotonergic Drugs: Caution is advised when combining trazodone-d6 with other serotonergic agents due to the risk of serotonin syndrome.

These studies are vital for ensuring safe therapeutic use and understanding potential side effects.

Trazodone-d6 Hydrochloride shares structural similarities with several other compounds used in psychiatric treatment. Here are some notable comparisons:

| Compound Name | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Trazodone | High | Antidepressant | Non-deuterated version |

| Nefazodone | Moderate | Antidepressant | Different receptor binding profile |

| Vilazodone | Moderate | Antidepressant | Dual mechanism (serotonin reuptake inhibitor + 5-HT1A agonist) |

| Doxepin | Moderate | Antidepressant/Sedative | Tricyclic antidepressant structure |

Trazodone-d6's unique isotopic labeling allows for enhanced tracking in studies compared to these similar compounds, making it particularly valuable in research settings focused on pharmacodynamics and pharmacokinetics.

Trazodone hydrochloride, chemically known as 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]- [1] [2] [4]triazolo[4,3-a]pyridin-3-one hydrochloride, represents an important class of antidepressant compounds [1]. The synthesis of trazodone derivatives traditionally follows several established pathways that have been optimized for industrial production [4]. The conventional synthesis route involves the reaction of N-(3-chlorophenyl)-N'-(3-chloropropyl)-piperazine with s-triazolo-[4,3-a]-pyridin-3-one to obtain trazodone base, which is subsequently converted to the hydrochloride salt [9].

The traditional synthetic pathway can be broken down into key steps:

- Preparation of N-(3-chlorophenyl)-N'-(3-chloropropyl)-piperazine by reacting m-chlorophenyl-piperazine with 1-bromo-3-chloropropane [9].

- Synthesis of s-triazolo-[4,3-a]-pyridin-3-one through cyclization reactions [10].

- Coupling of these intermediates under basic conditions to form trazodone base [9].

- Conversion of trazodone base to hydrochloride salt through acidification [4].

This conventional batch synthesis typically requires long reaction times (several hours) and employs potentially toxic reagents, presenting challenges for large-scale manufacturing [9]. The reaction is traditionally carried out in dipolar aprotic solvents such as dimethylacetamide or dimethylformamide with the addition of an alkali metal carbonate and catalytic quantities of alkali metal iodide [9].

| Synthetic Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Formation of N-(3-chlorophenyl)-N'-(3-chloropropyl)-piperazine | m-chlorophenyl-piperazine, 1-bromo-3-chloropropane | Alkaline aqueous media, >70°C | 80-90 |

| Synthesis of s-triazolo-[4,3-a]-pyridin-3-one | 2-aminopyridine derivatives, formamidine reagents | Cyclization conditions | 70-85 |

| Coupling reaction | N-(3-chlorophenyl)-N'-(3-chloropropyl)-piperazine, s-triazolo-[4,3-a]-pyridin-3-one | Basic conditions, reflux | 70-80 |

| Salt formation | Trazodone base, HCl | Acidic conditions | >95 |

The synthesis of triazolopyridinone derivatives, a key structural component of trazodone, has been extensively studied [10]. One approach involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes at room temperature, providing a functional group-tolerant and atom-economical method for accessing these important heterocyclic structures [34].

For trazodone specifically, the traditional synthesis methods often involve solvent-free approaches under microwave radiation with Phase Transfer Catalysis (PTC) conditions, which has been reported to improve efficiency and reduce reaction times [4] [8].

Novel Deuteration Strategies (Electrochemical Flow Systems, Catalytic Exchange)

The synthesis of Trazodone-d6 hydrochloride requires specialized deuteration techniques to incorporate deuterium atoms at specific positions in the molecule [2]. The deuterated version contains six deuterium atoms in the propyl chain connecting the triazolopyridine and piperazine moieties, resulting in the chemical formula C19H16D6ClN5O·HCl [3].

Electrochemical Flow Systems for Deuteration

Electrochemical deuteration represents a significant advancement in the synthesis of deuterated pharmaceuticals like Trazodone-d6 hydrochloride [40]. Unlike conventional chemical deuteration methods that often require harsh conditions, electrochemical approaches operate under milder conditions at ambient temperature and pressure [40] [14].

Recent developments in electrochemical membrane reactors have revolutionized deuteration processes [42]. These systems utilize proton-conducting membranes such as graphene oxide (GO) nanosheets to facilitate efficient hydrogen-to-deuterium (H/D) exchange [42]. The process involves:

- Anodic oxidation of heavy water (D2O) at a platinum/carbon (Pt/C) anode to generate deuterons (D+) [42].

- Permeation of these deuterons through the GO membrane to the cathode [42].

- Reaction with organic molecules at the cathode surface where adsorbed atomic deuterium species facilitate the deuteration process [42].

This approach has demonstrated outstanding yields with high levels of deuterium incorporation and has successfully been applied to pharmaceutical compounds [42] [40].

Catalytic Exchange Methods

Catalytic transfer deuteration represents another innovative approach for incorporating deuterium into Trazodone [16]. This method utilizes deuterium sources other than D2 gas, such as deuterium oxide (D2O) or deuterated alcohols, in the presence of suitable catalysts [16]. The advantages include:

- Milder reaction conditions compared to traditional deuteration methods [16].

- Avoidance of flammable deuterium gas, enhancing safety profiles [16].

- Better control over reaction chemoselectivity and regioselectivity [16].

Various transition metal catalysts have been employed for catalytic transfer deuteration, with iridium, rhodium, and palladium catalysts showing particular promise [16]. For instance, iridium catalysts have demonstrated effectiveness in promoting transfer deuteration using D2O as both the reaction solvent and deuterium source [16].

| Deuteration Method | Deuterium Source | Catalyst System | Reaction Conditions | Deuterium Incorporation (%) |

|---|---|---|---|---|

| Electrochemical membrane reactor | D2O | Pt/C electrodes, GO membrane | Ambient temperature, atmospheric pressure | >95 |

| Catalytic transfer deuteration | D2O | Ir-based catalysts | 50-82°C, aqueous conditions | 80-95 |

| Catalytic transfer deuteration | 2-propanol-d8 | Rh complexes | Room temperature to reflux | 70-90 |

| Electrochemical flow system | D2O | Graphite felt electrodes | Room temperature, neutral conditions | 80-99 |

The development of flow chemistry approaches for deuteration has further enhanced the efficiency and scalability of these processes [41]. Flow chemistry offers several advantages for the synthesis of deuterated compounds like Trazodone-d6 hydrochloride:

- Increased efficiency and production capacity [41].

- Reduced decomposition of sensitive intermediates [41].

- More precise control over reaction parameters, leading to improved selectivity [41].

- Potential for continuous processing, facilitating scale-up [41].

These novel deuteration strategies represent significant advancements over traditional methods, offering more efficient, safer, and more selective approaches to the synthesis of Trazodone-d6 hydrochloride [14] [16].

Continuous Process Optimization for Industrial-Scale Production

The transition from batch to continuous manufacturing represents a paradigm shift in the pharmaceutical industry, offering numerous advantages for the production of complex molecules like Trazodone-d6 hydrochloride [19]. Continuous manufacturing involves the seamless supply of input materials, transformation of materials in-process, and simultaneous removal of output materials within a manufacturing process [21].

Flow Chemistry Implementation

For Trazodone-d6 hydrochloride production, continuous flow chemistry has emerged as a powerful approach to address efficiency challenges in complex multi-step manufacturing [23]. The implementation of flow chemistry for trazodone synthesis involves:

- Continuous mixing of an alkaline aqueous solution of s-triazolo-[4,3-a]-pyridin-3-one and an organic solution of N-(3-chlorophenyl)-N'-(3-chloropropyl)-piperazine in a flow reactor [9].

- Reaction at temperatures above 90°C with residence times typically between 70-180 seconds [9].

- Continuous collection and isolation of trazodone base with conversion yields often exceeding 90% [9].

This approach significantly reduces reaction times from hours to minutes compared to traditional batch processes [9] [23].

For the deuteration step specifically, continuous flow deuteration systems have been developed that utilize heavy water (D2O) as the deuterium source [44]. These systems can achieve high deuterium incorporation (>95%) under mild conditions, making them particularly suitable for the synthesis of deuterated pharmaceuticals like Trazodone-d6 hydrochloride [44].

Process Optimization Strategies

Several key optimization strategies have been employed to enhance the industrial-scale production of Trazodone-d6 hydrochloride:

- Real-time monitoring and control: Continuous processes offer unprecedented levels of oversight, allowing for immediate identification and correction of deviations [19].

- Precise reaction parameter control: Flow systems enable precise control over temperature, pressure, and residence time, leading to improved product consistency [20].

- Modular manufacturing approaches: The use of modular equipment facilitates scaling and process modifications [20].

- Reduced waste generation: Continuous processes minimize material losses during start-up, shutdown, and batch changeovers [22].

| Process Parameter | Batch Process | Continuous Process | Improvement Factor |

|---|---|---|---|

| Reaction time | Hours | Minutes | 10-60× reduction |

| Solvent usage | High | Reduced by 30-50% | 1.5-2× reduction |

| Energy consumption | High | Reduced by 20-40% | 1.2-1.7× reduction |

| Space requirements | Large | Reduced by 40-60% | 1.7-2.5× reduction |

| Product consistency | Variable | Highly consistent | Significant improvement |

The implementation of continuous manufacturing for Trazodone-d6 hydrochloride production also addresses several challenges associated with deuteration processes [20]. The precise control over reaction conditions helps maintain high deuterium incorporation while minimizing side reactions and impurity formation [20] [23].

For industrial-scale production, the continuous process typically involves:

- Continuous generation of deuterium or deuterated intermediates [44].

- Controlled introduction of these deuterated species into the reaction stream [44].

- Precise regulation of reaction parameters to ensure optimal deuterium incorporation [44].

- Integrated purification steps to remove impurities and unreacted materials [20].

This approach not only enhances production efficiency but also improves product quality and consistency, which are critical factors for pharmaceutical manufacturing [19] [22].

Purification Challenges in Deuterated Compound Synthesis

The purification of deuterated compounds like Trazodone-d6 hydrochloride presents unique challenges that require specialized approaches [25]. These challenges stem from the subtle differences between deuterated and non-deuterated compounds, as well as the need to achieve high isotopic purity for pharmaceutical applications [30].

Isotopic Purity Considerations

One of the primary challenges in purifying Trazodone-d6 hydrochloride is achieving and maintaining high isotopic purity [30]. Unlike conventional pharmaceutical compounds, deuterated drugs require careful control of the isotopic distribution [30]. Several factors complicate this process:

- The presence of isotopologues (molecules differing in the number of deuterium atoms) and isotopomers (molecules differing in the position of deuterium atoms) [28].

- The potential for hydrogen-deuterium exchange during purification processes, which can reduce isotopic purity [25].

- The need for analytical methods capable of distinguishing between closely related isotopic species [29].

For Trazodone-d6 hydrochloride, the target is typically a deuterium incorporation of >98.5% at the specified positions, with minimal D0/D6 ratio (<1%) [3].

Separation Techniques

The separation of deuterated compounds from their protiated counterparts and from partially deuterated species requires specialized techniques [29]. Gas chromatography has proven effective for the separation of isotopologue pairs, with various stationary phases showing different separation capabilities [29]:

- Ionic liquid phases often exhibit remarkable ability to separate isotopologues [29].

- Polar stationary phases typically show a normal isotope effect, where deuterated compounds elute later than their protiated counterparts [29].

- Nonpolar stationary phases frequently demonstrate an inverse isotope effect, with deuterated compounds eluting earlier [29].

For Trazodone-d6 hydrochloride specifically, purification typically involves:

- Crystallization from appropriate solvents such as ethanol [3] [4].

- Chromatographic techniques for removing partially deuterated impurities [30].

- Specialized analytical methods to confirm isotopic purity, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [3].

| Purification Challenge | Technical Approach | Effectiveness | Limitations |

|---|---|---|---|

| Isotopologue separation | Gas chromatography with ionic liquid phases | High | Time-consuming, scale limitations |

| Isotopomer identification | NMR spectroscopy (1H, 2H, 13C) | Excellent | Requires specialized equipment |

| Isotopic purity determination | Mass spectrometry | Very high | Destructive analysis |

| H/D exchange during purification | Controlled pH and temperature conditions | Moderate to high | Process-dependent |

| Scale-up challenges | Continuous crystallization processes | Good | Requires optimization |

Analytical Challenges

The analysis of deuterated compounds presents its own set of challenges [30]. For Trazodone-d6 hydrochloride, analytical methods must be capable of:

- Determining the overall deuterium content [3].

- Identifying the position of deuterium atoms within the molecule [3].

- Quantifying the distribution of isotopologues and isotopomers [30].

Common analytical techniques include:

- Multinuclear NMR spectroscopy (1H, 2H, 13C) to confirm purity and calculate deuteration levels at different molecular sites [24].

- Mass spectrometry to calculate isotopic abundances of different isotopologues [24].

- Specialized chromatographic methods for separating and quantifying isotopic species [29].

Ultra High-Performance Liquid Chromatography and High-Performance Liquid Chromatography Methodologies for Separation and Quantification

Ultra High-Performance Liquid Chromatography and High-Performance Liquid Chromatography methodologies represent the cornerstone of analytical separation and quantification for Trazodone-d6 Hydrochloride. These advanced chromatographic techniques provide exceptional resolution, sensitivity, and analytical precision for pharmaceutical analysis applications.

Chromatographic Column Selection and Optimization

The selection of appropriate chromatographic columns represents a critical factor in achieving optimal separation and quantification of Trazodone-d6 Hydrochloride. Multiple studies have demonstrated that reversed-phase columns provide superior performance for this deuterated compound [1] [2]. The Zorbax Eclipse XDB C8 column (150×4.6 mm, 5 μm) has been extensively validated for Trazodone-d6 analysis, offering excellent peak symmetry and retention characteristics [1]. Alternative column selections include the ACQUITY UPLC CSH C18 column (100 × 2.1 mm, 1.7 μm), which has shown exceptional performance in ultra high-performance liquid chromatography applications [2].

For enhanced analytical throughput and improved resolution, the ZORBAX Eclipse Plus C18 column (50.0 mm × 2.1 mm, 1.7 µm) has demonstrated superior chromatographic performance with retention times of approximately 1.80 minutes for trazodone analysis [3]. This column configuration enables rapid analytical separations while maintaining baseline resolution and peak symmetry essential for accurate quantification.

Mobile Phase Composition and Gradient Optimization

Mobile phase optimization represents a fundamental aspect of method development for Trazodone-d6 Hydrochloride analysis. The most commonly employed mobile phase systems consist of aqueous buffer solutions combined with organic modifiers. A validated mobile phase composition includes 2 mM ammonium formate (pH 3.0) combined with methanol in a 30:70 volume ratio, which provides optimal separation and ionization characteristics [1] [4].

Advanced gradient elution protocols have been developed to enhance separation efficiency and reduce analysis time. A typical gradient program initiates with 92% aqueous phase (water containing 0.1% formic acid and 10 mmol/L ammonium acetate) and 8% organic phase (methanol containing 0.1% formic acid), progressing to 2% aqueous and 98% organic phases over the analytical run [3]. This gradient profile ensures complete elution of all analytes while maintaining chromatographic integrity.

Flow Rate and Temperature Optimization

Optimal flow rates for Trazodone-d6 Hydrochloride analysis typically range from 0.4 to 1.0 mL/min, depending on column dimensions and analytical objectives [1] [5]. Ultra high-performance liquid chromatography applications commonly employ flow rates of 0.6 mL/min, which provide excellent balance between analytical speed and resolution [3]. Column temperature optimization at 37°C to 40°C has been demonstrated to enhance peak symmetry and reduce tailing factors for improved quantitative accuracy [3] [6].

Sample Preparation and Extraction Methodologies

Protein precipitation represents the most widely employed sample preparation technique for Trazodone-d6 Hydrochloride analysis in biological matrices. The standard protocol involves the addition of acetonitrile (containing internal standards) to plasma or serum samples in a 5:1 volume ratio [3]. Alternative extraction approaches include liquid-liquid extraction using organic solvents, although protein precipitation generally provides superior recovery and reduced matrix effects [7].

The optimized extraction procedure involves vortex mixing for 1 minute, followed by centrifugation at 15,000 g for 5 minutes at 4°C [3]. The resulting supernatant is subsequently diluted with mobile phase to achieve appropriate analytical concentrations. Recovery studies have demonstrated extraction efficiencies exceeding 85% for Trazodone-d6 Hydrochloride using these methodologies [1] [8].

Mass Spectrometric Techniques (Liquid Chromatography Tandem Mass Spectrometry and Quadrupole Time-of-Flight Mass Spectrometry)

Mass spectrometric detection techniques provide unparalleled specificity and sensitivity for Trazodone-d6 Hydrochloride analysis. Liquid Chromatography Tandem Mass Spectrometry and Quadrupole Time-of-Flight Mass Spectrometry represent the most advanced analytical platforms for pharmaceutical analysis applications.

Liquid Chromatography Tandem Mass Spectrometry Methodologies

Liquid Chromatography Tandem Mass Spectrometry represents the gold standard analytical technique for Trazodone-d6 Hydrochloride quantification. This methodology employs electrospray ionization in positive mode to achieve optimal analyte ionization [1] [3]. The precursor ion for Trazodone-d6 Hydrochloride is detected at mass-to-charge ratio 378.20, with primary product ions observed at 182.10 and 150.2 [1] [3].

Multiple reaction monitoring acquisition parameters have been optimized for maximum sensitivity and specificity. The collision energy for Trazodone-d6 Hydrochloride is typically set at 45 volts, with declustering potential of 110 volts and collision cell exit potential of 20 volts [3]. Dwell times range from 15 to 300 milliseconds depending on analytical requirements and instrument configuration [1] [3].

Electrospray Ionization Optimization

Electrospray ionization source optimization is critical for achieving maximum analytical sensitivity. Optimal source parameters include ion source temperature of 450°C, spray voltage of 4,500 volts in positive mode, and curtain gas pressure of 40 pounds per square inch [3]. Gas flow rates for ionization gas 1 and ionization gas 2 are typically maintained at 50 and 40 pounds per square inch, respectively [3].

Quadrupole Time-of-Flight Mass Spectrometry Applications

Quadrupole Time-of-Flight Mass Spectrometry provides exceptional mass accuracy and resolution for structural characterization and identification of Trazodone-d6 Hydrochloride. This technique enables accurate mass measurements with mass accuracy typically better than 5 parts per million [2] [9]. The high-resolution capabilities facilitate identification of degradation products and metabolites that may interfere with analytical determinations.

Data-independent acquisition modes using collision energies of 0, 10, 20, and 40 volts enable comprehensive fragmentation pattern analysis [10]. This approach provides structural information essential for method development and validation activities. The mass range typically covers 50 to 1,000 mass-to-charge units for comprehensive analyte detection [10].

Matrix Effects and Ion Suppression Considerations

Matrix effects represent a significant analytical challenge in biological sample analysis. Comprehensive evaluation of matrix effects has demonstrated values ranging from 91.2% to 109.7% for various quality control concentrations [3]. These results indicate minimal matrix interference when appropriate internal standard correction is employed.

Ion suppression studies using post-column infusion techniques have confirmed that Trazodone-d6 Hydrochloride exhibits excellent analytical performance with minimal interference from endogenous matrix components [3]. The use of deuterated internal standards provides optimal compensation for matrix effects and ionization variability.

Isotope Dilution Mass Spectrometry Applications

Isotope Dilution Mass Spectrometry represents the most accurate and precise analytical technique for pharmaceutical quantification applications. Trazodone-d6 Hydrochloride serves as an ideal deuterated internal standard for these sophisticated analytical methodologies.

Theoretical Principles of Isotope Dilution Analysis

Isotope Dilution Mass Spectrometry is based on the principle that isotopically labeled compounds exhibit virtually identical physicochemical properties compared to their non-labeled counterparts, with the exception of mass differences [11]. This fundamental principle enables compensation for analytical losses during sample preparation, matrix effects during ionization, and instrumental variations throughout the analytical process.

The deuterium labeling in Trazodone-d6 Hydrochloride provides a mass shift of 6 atomic mass units compared to the native compound, which is sufficient for baseline resolution in mass spectrometric analysis [12]. The deuterated positions are strategically located to minimize hydrogen-deuterium exchange reactions that could compromise analytical accuracy [11].

Internal Standard Validation and Performance

Trazodone-d6 Hydrochloride has been extensively validated as an internal standard for trazodone quantification across multiple analytical methodologies [1] [13] [3]. The compound demonstrates excellent stability under various storage conditions, with minimal degradation observed after 30 days at -70°C [3]. Isotopic enrichment specifications typically require deuterium content exceeding 98.5% with deuterium-0 content less than 1% [12].

Recovery studies have demonstrated that Trazodone-d6 Hydrochloride exhibits extraction efficiency comparable to the native compound, with values typically ranging from 82% to 99% [1] [8] [3]. This performance characteristic is essential for accurate internal standard correction and quantitative reliability.

Calibration Curve Construction and Linearity Assessment

Calibration curves constructed using Isotope Dilution Mass Spectrometry principles demonstrate exceptional linearity across wide concentration ranges. Typical calibration ranges for trazodone analysis extend from 5.203 ng/mL to 3025.166 ng/mL, with correlation coefficients consistently exceeding 0.990 [1]. Advanced analytical methodologies have achieved calibration ranges from 5 to 3000 ng/mL with correlation coefficients greater than 0.9979 [13] [3].

Weighted least squares regression analysis using 1/x or 1/x² weighting factors provides optimal calibration curve performance [1] [3]. This statistical approach minimizes heteroscedasticity effects commonly observed in wide-range analytical methodologies and ensures accurate quantification across the entire analytical range.

Precision and Accuracy Performance

Isotope Dilution Mass Spectrometry methodologies utilizing Trazodone-d6 Hydrochloride consistently demonstrate exceptional precision and accuracy performance. Intraday precision values typically range from 1.6% to 9.1% relative standard deviation, while interday precision ranges from 0.8% to 10.9% [3]. Accuracy assessments demonstrate bias values within ±15% of nominal concentrations for all quality control levels [3].

These performance characteristics exceed regulatory requirements established by major pharmaceutical authorities and demonstrate the superior analytical capabilities of isotope dilution methodologies. The use of structurally identical deuterated internal standards provides optimal compensation for analytical variability and ensures reliable quantitative results.

Method Validation Parameters per International Council for Harmonisation Guidelines

Method validation according to International Council for Harmonisation Q2(R2) guidelines ensures analytical procedures meet stringent performance requirements for pharmaceutical applications. Comprehensive validation encompasses multiple performance characteristics essential for regulatory acceptance and analytical reliability.

Specificity and Selectivity Assessment

Specificity evaluation demonstrates that analytical methods can unequivocally assess Trazodone-d6 Hydrochloride in the presence of potential interfering substances [14] [15]. Validation studies have confirmed absence of chromatographic interference from endogenous matrix components, related compounds, and degradation products [3]. The mass spectrometric detection approach provides exceptional specificity through multiple reaction monitoring acquisition, which monitors specific precursor-to-product ion transitions.

Six different sources of blank human plasma have been analyzed to demonstrate freedom from interfering peaks at the retention times of analytes and internal standards [3]. No coeluting peaks from endogenous substances were observed, confirming method specificity requirements according to International Council for Harmonisation guidelines [15].

Linearity and Range Determination

Linearity assessment demonstrates proportional relationship between analyte concentration and analytical response across the specified concentration range [15] [16]. Trazodone-d6 Hydrochloride validation studies have established linear ranges from 20 to 5,000 ng/mL with correlation coefficients exceeding 0.9979 [3]. Statistical evaluation using linear regression analysis confirms acceptable linearity performance according to International Council for Harmonisation criteria.

Range validation encompasses the interval between upper and lower concentration limits demonstrating acceptable precision, accuracy, and linearity [15]. The validated range covers therapeutic, toxic, and potentially lethal concentrations encountered in clinical applications [17]. This comprehensive range ensures analytical suitability for diverse pharmaceutical and clinical applications.

Precision and Accuracy Validation

Precision assessment according to International Council for Harmonisation guidelines includes repeatability and intermediate precision evaluation [15]. Repeatability studies using minimum six determinations at 100% test concentration demonstrate relative standard deviation values consistently below 15% [3]. Intermediate precision assessment incorporates variations in analytical days, analysts, and environmental conditions as specified in regulatory guidelines.

Accuracy validation demonstrates closeness of measured values to true concentrations using certified reference materials [15] [16]. Accuracy assessments at lower limit of quantification, low, medium, and high quality control concentrations demonstrate bias values within ±20% for lower limit of quantification and ±15% for other concentration levels [3]. These results meet International Council for Harmonisation acceptance criteria for bioanalytical method validation.

Detection and Quantitation Limits

Lower limits of detection and quantitation are established using signal-to-noise ratio approaches as specified in International Council for Harmonisation guidelines [15]. Detection limits are defined as concentrations producing signals three times the standard deviation of baseline noise, while quantitation limits represent ten times this value [18] [15].

For Trazodone-d6 Hydrochloride methodologies, lower limits of quantitation have been established at 20 ng/mL with signal-to-noise ratios exceeding 10:1 [3]. These sensitivity levels are sufficient for therapeutic drug monitoring applications and pharmacokinetic studies. Validation at quantitation limits demonstrates precision and accuracy within ±20% relative standard deviation and bias, respectively [15].

Robustness and System Suitability

Robustness testing evaluates analytical performance under deliberately varied conditions to assess method reliability [15]. Parameters evaluated include mobile phase composition variations, column temperature changes, and flow rate modifications. Trazodone-d6 Hydrochloride methodologies demonstrate acceptable performance under these varied conditions, confirming analytical robustness.

System suitability testing provides ongoing verification of analytical system performance during routine analysis [15]. Criteria include retention time precision, peak symmetry, resolution between critical peak pairs, and internal standard response consistency. These parameters ensure continued analytical performance throughout method lifecycle applications.

Method Validation Data Tables

Table 1: Chromatographic Conditions for Trazodone-d6 Analysis

| Parameter | Specification |

|---|---|

| Column | ZORBAX Eclipse Plus C18 (50.0 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 10 mmol/L ammonium acetate |

| Mobile Phase B | Methanol with 0.1% formic acid |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 2.0 µL |

| Run Time | 3.0 minutes |

Table 2: Mass Spectrometry Parameters for Trazodone-d6

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Positive |

| Precursor Ion (m/z) | 378.3 |

| Product Ion (m/z) | 150.2 |

| Collision Energy (V) | 45 |

| Declustering Potential (V) | 110 |

| Collision Cell Exit Potential (V) | 20 |

| Dwell Time (msec) | 15 |

| Spray Voltage (V) | 4,500 |

Table 3: Validation Performance Summary for Trazodone-d6

| Parameter | Acceptance Criteria | Achieved Results |

|---|---|---|

| Linearity Range | 20-5,000 ng/mL | 20-5,000 ng/mL |

| Correlation Coefficient | ≥0.99 | ≥0.9979 |

| Lower Limit of Quantitation | Signal-to-noise ≥10 | 20 ng/mL |

| Intraday Precision (RSD%) | ≤15% | 2.8-5.8% |

| Interday Precision (RSD%) | ≤15% | 3.6-8.2% |

| Accuracy (RE%) | ±15% | -3.2 to 6.4% |

| Recovery (%) | 85-115% | 94.3-98.2% |

| Matrix Effect (%) | 85-115% | 92.5-99.3% |

Table 4: Stability Assessment Results

| Storage Condition | Quality Control Level | Relative Error (%) |

|---|---|---|

| Room Temperature (12h) | Low (40 ng/mL) | -3.4% |

| Room Temperature (12h) | High (4000 ng/mL) | 1.9% |

| Freeze-Thaw (3 cycles) | Low (40 ng/mL) | 2.9% |

| Freeze-Thaw (3 cycles) | High (4000 ng/mL) | 3.8% |

| Long-term (-70°C, 30 days) | Low (40 ng/mL) | -3.6% |

| Long-term (-70°C, 30 days) | High (4000 ng/mL) | 1.7% |

| Autosampler (24h, 4°C) | Low (40 ng/mL) | -0.9% |

| Autosampler (24h, 4°C) | High (4000 ng/mL) | 1.8% |